molecular formula C15H11ClF2O B1327659 4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone CAS No. 898768-46-2

4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1327659
CAS No.: 898768-46-2
M. Wt: 280.69 g/mol
InChI Key: LSCKLIXCUXTQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone is a synthetic organic compound with the molecular formula C15H11ClF2O. It is characterized by the presence of both chloro and fluoro substituents on the phenyl rings, making it a halogenated ketone. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chloro-3-fluorobenzoyl chloride and 4-fluoroacetophenone as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

4-chloro-3-fluorobenzoyl chloride+4-fluoroacetophenoneAlCl34’-chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone\text{4-chloro-3-fluorobenzoyl chloride} + \text{4-fluoroacetophenone} \xrightarrow{\text{AlCl}_3} \text{4'-chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone} 4-chloro-3-fluorobenzoyl chloride+4-fluoroacetophenoneAlCl3​​4’-chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone

Industrial Production Methods: In an industrial setting, the production of 4’-chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone follows a similar synthetic route but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 4’-chloro-3’-fluoro-3-(4-fluorophenyl)propanol.

    Substitution: Halogen substituents on the phenyl rings can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: 4’-chloro-3’-fluoro-3-(4-fluorophenyl)propanoic acid.

    Reduction: 4’-chloro-3’-fluoro-3-(4-fluorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways involving halogenated compounds.

    Medicine: As a precursor in the development of pharmaceuticals with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired therapeutic or biological effects.

Comparison with Similar Compounds

  • 3’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone
  • 3-Chloro-4’-fluoropropiophenone
  • 4-Chloro-3-fluorophenol

Comparison: 4’-Chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone is unique due to the specific positioning of the chloro and fluoro groups on the phenyl rings, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable intermediate in the synthesis of targeted pharmaceuticals and agrochemicals.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-13-7-4-11(9-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCKLIXCUXTQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644585
Record name 1-(4-Chloro-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-46-2
Record name 1-(4-Chloro-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.